4-nitro-2-(2-phenylacetamido)benzamide
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Overview
Description
4-nitro-2-(2-phenylacetamido)benzamide is a chemical compound with the molecular formula C15H13N3O4 and a molecular weight of 299.29 g/mol . It is characterized by the presence of a nitro group, an amide group, and a phenylacetamido group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-nitro-2-(2-phenylacetamido)benzamide typically involves the following steps:
Acylation: The attachment of the phenylacetamido group to the benzene ring.
Amidation: The formation of the amide bond.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-nitro-2-(2-phenylacetamido)benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acids, bases, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-2-(2-phenylacetamido)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-2-(2-phenylacetamido)benzamide involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylacetamido group may also play a role in its binding to specific enzymes or receptors .
Comparison with Similar Compounds
4-nitro-2-(2-phenylacetamido)benzamide can be compared with other similar compounds, such as:
4-nitro-2-(2-phenylacetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-(2-phenylacetamido)benzamide: Lacks the nitro group.
4-nitrobenzamide: Lacks the phenylacetamido group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
CAS No. |
865837-21-4 |
---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.3 |
Purity |
95 |
Origin of Product |
United States |
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